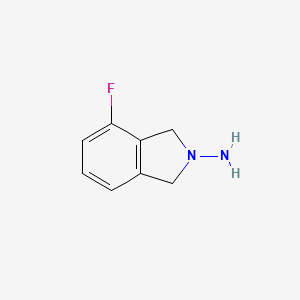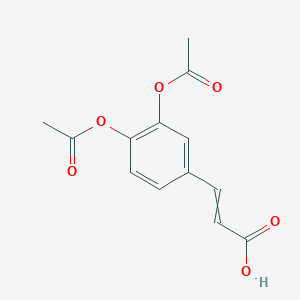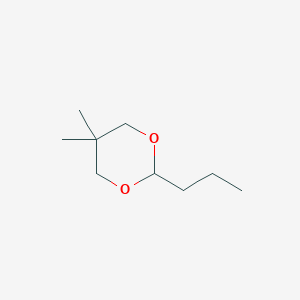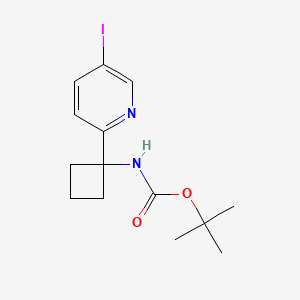
methyl 2-(4-amino-3-chlorophenyl)propanoate
概要
説明
methyl 2-(4-amino-3-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chloro group and an amino group attached to a phenyl ring, which is further connected to a propionate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-3-chlorophenyl)propanoate typically involves the esterification of 3-chloro-4-aminophenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
methyl 2-(4-amino-3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated products.
Substitution: Hydroxy or alkoxy derivatives.
科学的研究の応用
methyl 2-(4-amino-3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 2-(4-amino-3-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl alpha-(3-chloro-4-nitrophenyl)propionate: Similar structure but with a nitro group instead of an amino group.
Methyl alpha-(3-bromo-4-aminophenyl)propionate: Similar structure but with a bromo group instead of a chloro group.
Methyl alpha-(3-chloro-4-hydroxyphenyl)propionate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
methyl 2-(4-amino-3-chlorophenyl)propanoate is unique due to the presence of both chloro and amino groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl 2-(4-amino-3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(10(13)14-2)7-3-4-9(12)8(11)5-7/h3-6H,12H2,1-2H3 |
InChIキー |
FIXQKXUNWRZJSA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-C]quinoline-2-methanol](/img/structure/B8760403.png)

![5h-[1,3]Dioxolo[4,5-f]indole-7-carbaldehyde](/img/structure/B8760413.png)


![Tert-butyl 6-(5-(methoxycarbonyl)pyridin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8760442.png)






